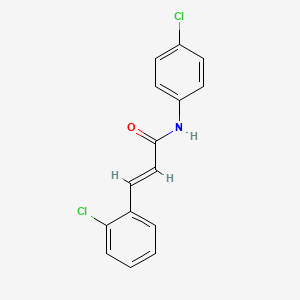

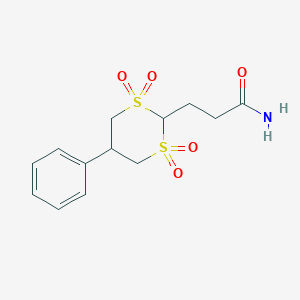

3-(2-chlorophenyl)-N-(4-chlorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including compounds similar to 3-(2-chlorophenyl)-N-(4-chlorophenyl)acrylamide, often involves reactions that introduce acrylamide functionalities to aromatic compounds. For instance, the cobalt(III)-catalyzed [4+2]-annulation of N-chlorobenzamides/acrylamides with alkylidenecyclopropanes is a method that could potentially be adapted for synthesizing similar compounds (B. Ramesh & M. Jeganmohan, 2021).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is crucial for understanding their reactivity and properties. Detailed studies, such as those using spectroscopic techniques or computational methods, can reveal the electronic and spatial configuration of these molecules. For example, DFT studies on similar compounds provide insights into their molecular geometry, electronic distribution, and potential reactive sites (A. Shukla, A. Chaudhary, & J. Pandey, 2020).

Chemical Reactions and Properties

Acrylamide derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. These compounds can undergo polymerization, cycloaddition, and various substitution reactions, depending on the functional groups present and reaction conditions. For example, the Lewis base-catalyzed cascade [4+2]-annulation reaction of N-alkoxy acrylamides and acyl isothiocyanates illustrates the reactivity of acrylamide derivatives in forming heterocyclic structures (Zhaoxue Wang et al., 2023).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. These properties are crucial for their application in various industries. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly used to study the thermal properties of such compounds, providing insights into their stability and decomposition patterns.

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications. Studies on the polymerization behavior, reactivity ratios, and copolymerization with other monomers shed light on the versatile chemistry of acrylamide derivatives and their potential for creating materials with tailored properties (S. Thamizharasi, G. Srinivas, N. Sulochana, & B. Reddy, 1999).

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide Derivatives

Acrylamide (CH2=CH-CONH2) is an industrially produced α,β-unsaturated reactive molecule widely used to synthesize polyacrylamide. Polyacrylamide finds numerous applications in soil conditioning, wastewater treatment, cosmetics, paper, textile industries, and laboratory support for protein separation by electrophoresis. The extensive study of acrylamide's effects on cells, tissues, animals, and humans reflects its significant exposure potential and highlights the need for understanding its formation, distribution in food, and impact on human health (Friedman, 2003).

Applications in Textile and Polymer Chemistry

The graft polymerization of acrylamide on cotton fabrics using UV irradiation and immobilized benzophenone as a photo-initiator demonstrates innovative applications in textile chemistry. This process creates active chlorine contents on cotton fabrics, which exhibit powerful antibacterial abilities, showcasing the potential of acrylamide derivatives in developing functional textiles with enhanced properties (Hong, Liu, & Sun, 2009).

Novel Insecticidal Agents

Research on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to the compound of interest, has shown potential insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These findings suggest the utility of acrylamide derivatives in developing new insecticidal agents, highlighting their importance in agricultural science (Rashid et al., 2021).

Environmental Applications

The synthesis and study of acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper indicate their potential environmental applications. Such research underscores the importance of acrylamide derivatives in industrial and environmental chemistry, offering solutions to mitigate corrosion, which is a significant concern in various industrial processes (Abu-Rayyan et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects. Without specific information on the use of “3-(2-chlorophenyl)-N-(4-chlorophenyl)acrylamide”, it’s difficult to provide a mechanism of action .

Future Directions

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-12-6-8-13(9-7-12)18-15(19)10-5-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b10-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWMHWZPFHSZMQ-BJMVGYQFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-N-(4-chlorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)